![molecular formula C27H26ClN3O3 B2561733 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 883632-72-2](/img/structure/B2561733.png)
1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Description
1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In a study conducted by Pandurang et al., a green synthesis method was employed to prepare new derivatives of 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl) piperazine using 1,3-dipolar cycloaddition (click chemistry) in water media. These synthesized compounds exhibited significant antifungal and antibacterial activity, particularly against Aspergillus niger .
Histamine H3 Receptor Modulation
Another potential application lies in the modulation of histamine H3 receptors. BF2.649 (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride) is a novel, potent, and selective nonimidazole inverse agonist at the recombinant human H3 receptor. Such compounds can enhance histaminergic neuron activity in the brain, promoting vigilance and cognition .
Drug Discovery via Click Chemistry
The compound’s structure lends itself to click chemistry, a powerful approach for synthesizing drug-like molecules. Specifically, the Huisgen 1,3-dipolar cycloaddition reaction of alkynes and azides can be utilized to form 1,4-disubstituted-1,2,3-triazoles. This reaction has been employed to create drug candidates efficiently .
Potential Antiallergic Properties
1,2,3-triazoles, a substructure present in the compound, have shown interesting biological properties, including antiallergic effects. While further research is needed, this suggests a potential application in allergy management .
Antibacterial Activity
Triazoles, such as those found in the compound, have demonstrated antibacterial properties. Although specific data on this compound’s antibacterial activity are limited, it falls within the broader context of triazole-based antibacterial agents .
Anti-HIV Activity
While not directly studied for anti-HIV effects, the presence of 1,2,3-triazole motifs in the compound aligns with other triazole derivatives that have shown anti-HIV activity. Further investigations could explore this potential application .
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-33-24-12-4-5-13-25(24)34-15-7-14-30-23-11-3-2-10-22(23)29-27(30)19-16-26(32)31(18-19)21-9-6-8-20(28)17-21/h2-6,8-13,17,19H,7,14-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQSEDOYCWKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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